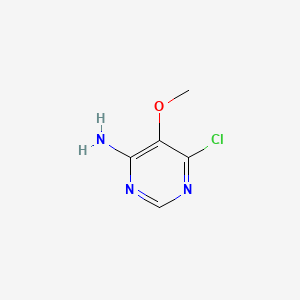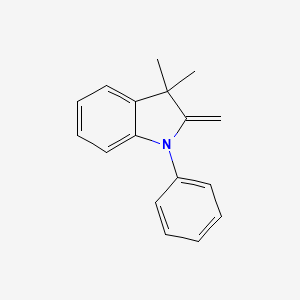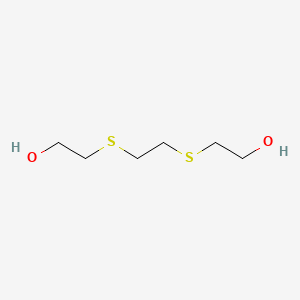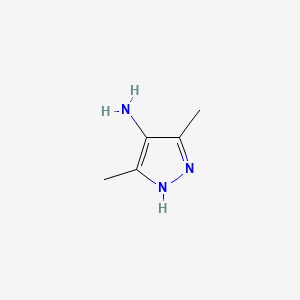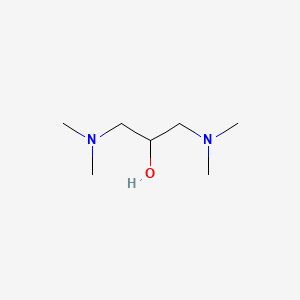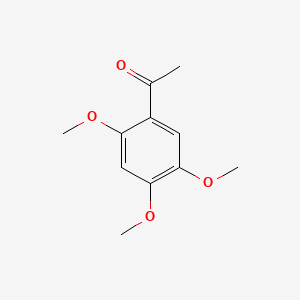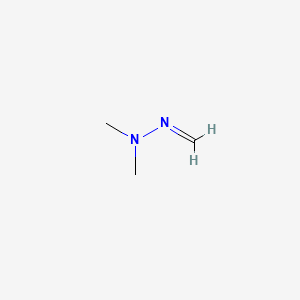
4-Amino-2-methylphenol
説明
4-Amino-2-methylphenol is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an amino group and a methyl group attached to a phenol ring, which allows for further chemical modifications and imparts specific physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2-methylphenol involves various chemical reactions, including the Friedel–Crafts reaction, condensation, esterification, and selective reduction. For instance, 4-(β-Cyanoethyl)-2-methylphenol, a related compound, was synthesized through the Friedel–Crafts reaction between o-cresol and acrylonitrile, followed by condensation with 1-amino-2-bromo-4-hydroxy anthraquinone and subsequent hydrolysis and esterification . Another derivative, ethyl-2-(4-aminophenoxy)acetate, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and then reduced to introduce the amino group . These methods demonstrate the versatility of 4-amino-2-methylphenol derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 4-amino-2-methylphenol derivatives has been extensively studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a Schiff base derivative was determined, revealing a twisted conformation and the presence of non-covalent interactions such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure . Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, showing that it crystallized in the triclinic crystal system .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-2-methylphenol derivatives is highlighted by their ability to undergo various chemical reactions. For instance, 2-amino-4-methylphenol can be oxidatively condensed by human hemoglobin to form a dihydrophenoxazinone compound . Schiff base compounds derived from 4-amino-2-methylphenol can be synthesized through the reaction with aldehydes, and these compounds have been shown to exhibit significant anticorrosion properties for metals like iron and copper .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-methylphenol derivatives are influenced by their molecular structure. The synthesized compounds exhibit broad-spectrum antimicrobial and antidiabetic activities, as demonstrated by their inhibitory effects on various bacteria, fungi, and enzymes involved in carbohydrate metabolism . The interaction studies with human DNA suggest potential applications as anticancer agents . The photophysical properties, such as UV/Vis absorption spectra, are also characterized, providing insights into the electronic structure of these compounds .
科学的研究の応用
Oxidative Condensation Reactions
4-Amino-2-methylphenol participates in oxidative condensation reactions. For instance, it transforms into a brownish yellow material when reacted with human erythrocytes or purified human hemoglobin. This reaction involves the oxidation of hemoglobin and produces compounds like dihydrophenoxazinone (Tomoda, Arisawa, & Koshimura, 1991).
Synthesis and Characterization of Polyphenols
This compound is used in the synthesis of polyphenols derived from 4-fluorobenzaldeyde, affecting their thermal stability, optical, electrochemical properties, and conductivity. Its impact on the physical properties of these polyphenols has been a subject of interest (Kaya, Kamaci, & Arican, 2012).
Photoconversion in Water
Research has been conducted on the photoconversion of 2-amino-4-methylphenol in water. This study explored how different environmental conditions, such as acidity and oxygen levels, influence the efficiency of this process (Sokolova, Chaikovskaya, Sosnin, & Sokolova, 2006).
Biological Evaluation and DNA Interaction
4-Amino-2-methylphenol derivatives are evaluated for antimicrobial and antidiabetic activities. They show potential as anticancer agents due to their ability to interact with DNA (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Catalytic Oxidation and EDTA Determination
This compound is used in catalytic oxidation processes, particularly in the determination of microgram amounts of EDTA through a sensitive tensammetric wave method (Nomura & Nakagawa, 1980).
Spectral and Luminescent Properties
The spectral and luminescent properties of 2-amino-4-methylphenol, especially in aqueous micelle solutions, have been investigated. This includes the exploration of its proton-acceptor properties and the influence of the environment on its fluorescence efficiency (Sokolova, Tchaikovskaya, Avdokhina, & Sokolova, 2005).
Complexing and Excitation Energy Influence
Studies have analyzed the influence of complexing and excitation energy on the spectral and luminescent properties of 2-amino-4-methylphenol. This research helps understand its behavior in different solvents and the impact of complexing with water on its quantum fluorescence yield (Tchaikovskaya, Bazyl’, Sokolova, & Sokolova, 2005).
Synthesis of Phenolic Compounds
It has been used in the synthesis of phenolic compounds, such as the production of 1-amino-2-(4'-methoxycarbonyl ethyl-2'-methyl)-phenoxy-4-hydroxy anthraquinone. The process involves several reaction steps and characterizations like mass spectra and NMR (Li, Hu, Sun, & Shen, 2000).
Antimicrobial Properties of Polyphenols
Research has demonstrated the antimicrobial properties of polyphenols derived from 2-[(4-methylbenzylidene)amino]phenol. These studies include molecular weight determination and investigation of their efficacy against various bacterial and fungal strains (Baran, Demir, Kostekçi, & Saçak, 2015).
Anticancer and Proteasome Inhibition Studies
Compounds synthesized from 4-Amino-2-methylphenol have been evaluated for their anticancer properties and ability to inhibit the proteasome in human cancer cells. This includes understanding their molecular structure and interaction with cellular components (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).
Safety And Hazards
特性
IUPAC Name |
4-amino-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMAACKJSBLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062662 | |
| Record name | 4-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylphenol | |
CAS RN |
2835-96-3 | |
| Record name | 4-Amino-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-hydroxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-HYDROXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8D10SY5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Amino-2-methylphenol in the synthesis of antitumor agents, and what specific reactions is it involved in?
A1: 4-Amino-2-methylphenol serves as a crucial building block in the multi-step synthesis of certain antitumor agents. For instance, in the synthesis of NSC-639829, it undergoes a series of reactions, including nucleophilic substitution, isocyanation, and condensation []. Similarly, it plays a key role in the synthesis of Tucatinib (an antitumor agent targeting HER2-positive breast cancers) []. Here, 4-Amino-2-methylphenol reacts with a triazolo[1,5-a]pyridine derivative in the presence of DMF and potassium carbonate to yield a key intermediate, highlighting its versatility in constructing complex molecules with potential therapeutic applications [].
Q2: How is the structure of 4-Amino-2-methylphenol confirmed using spectroscopic techniques?
A3: The identity and purity of synthesized 4-Amino-2-methylphenol are rigorously confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H-NMR), and elemental analysis []. These techniques provide complementary information about the compound's molecular weight, structural arrangement of atoms, and elemental composition, respectively. For instance, in the synthesis of NSC-639829, the final product's purity reached 99.5% as determined by High-Performance Liquid Chromatography (HPLC), further validating the effectiveness of the synthetic route and the purity of the obtained compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



